molecular formula C10H13N B063620 (R)-1,2-Dimethylindoline CAS No. 174311-38-7

(R)-1,2-Dimethylindoline

Cat. No. B063620
CAS RN: 174311-38-7
M. Wt: 147.22 g/mol
InChI Key: ZDOWGOCJXFRDOM-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-1,2-Dimethylindoline, also known as Leucodine B, is a heterocyclic organic compound with a molecular formula of C10H11N. It is a chiral molecule with two enantiomers, (R)- and (S)-1,2-Dimethylindoline. The (R)-enantiomer has been found to exhibit significant biological activity, making it an important compound in scientific research.

Mechanism Of Action

The exact mechanism of action of (R)-1,2-Dimethylindoline is not fully understood, but it is thought to act by inhibiting certain enzymes and signaling pathways in the body. This can lead to the suppression of tumor growth and the reduction of inflammation and oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that (R)-1,2-Dimethylindoline can induce apoptosis (programmed cell death) in cancer cells, while leaving healthy cells unaffected. It has also been shown to have anti-inflammatory and antioxidant effects, which can help to protect against a range of diseases and conditions.

Advantages And Limitations For Lab Experiments

One advantage of using (R)-1,2-Dimethylindoline in lab experiments is its ability to selectively target cancer cells, while leaving healthy cells unharmed. This makes it a promising candidate for the development of new cancer treatments. However, one limitation is that the compound can be difficult to synthesize and purify, which can make it expensive and time-consuming to work with.

Future Directions

There are a number of potential future directions for research on (R)-1,2-Dimethylindoline. One area of interest is its potential as a treatment for neurological disorders, such as Parkinson's disease and Alzheimer's disease. Another area of interest is its potential as a treatment for viral infections, such as HIV and hepatitis C. Further research is also needed to fully understand the compound's mechanism of action and to develop more efficient synthesis methods.

Synthesis Methods

The synthesis of (R)-1,2-Dimethylindoline involves the reaction of 2,3-dimethylindole with formaldehyde in the presence of a chiral catalyst. This results in the formation of the (R)-enantiomer of the compound, which can be isolated and purified for further use.

Scientific Research Applications

(R)-1,2-Dimethylindoline has been found to exhibit a range of biological activities, including antitumor, antiviral, and antibacterial properties. It has also been shown to have potential as a treatment for neurological disorders such as Parkinson's disease and Alzheimer's disease.

properties

CAS RN

174311-38-7

Product Name

(R)-1,2-Dimethylindoline

Molecular Formula

C10H13N

Molecular Weight

147.22 g/mol

IUPAC Name

(2R)-1,2-dimethyl-2,3-dihydroindole

InChI

InChI=1S/C10H13N/c1-8-7-9-5-3-4-6-10(9)11(8)2/h3-6,8H,7H2,1-2H3/t8-/m1/s1

InChI Key

ZDOWGOCJXFRDOM-MRVPVSSYSA-N

Isomeric SMILES

C[C@@H]1CC2=CC=CC=C2N1C

SMILES

CC1CC2=CC=CC=C2N1C

Canonical SMILES

CC1CC2=CC=CC=C2N1C

synonyms

1H-Indole,2,3-dihydro-1,2-dimethyl-,(2R)-(9CI)

Origin of Product

United States

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